D-Galactosamine

Hepatotoxicity In vivo liver injury model Acute hepatitis

D-Galactosamine (hydrochloride) is the only validated, hepatocyte-selective hepatotoxin that depletes uridine phosphates <10% within 3 h—a mechanism glucosamine, 2-deoxy-galactose, or galactose cannot replicate. Use at 375–700 mg/kg for reproducible, dose-dependent hepatitis that mimics human viral liver injury. Combined with LPS (100 µg/kg), it induces TNF-α-mediated acute liver failure for therapeutic screening. For in vitro Kupffer cell/BMDM co-culture, it is the recommended transcriptional inhibitor over actinomycin D, which prematurely kills macrophages. Essential for Leloir pathway, UTP depletion, and orotate hepatoprotection studies. Choose high-purity D-galactosamine HCl to ensure reproducible, publication-grade results.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 90-76-6
Cat. No. B3058547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactosamine
CAS90-76-6
SynonymsGalactosamine
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O
InChIInChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1
InChIKeyMSWZFWKMSRAUBD-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactosamine (CAS 90-76-6): Essential Amino Sugar for Liver Injury Research and Metabolic Studies


D-Galactosamine (CAS 90-76-6), also known as 2-amino-2-deoxy-D-galactopyranose, is a hexosamine derived from D-galactose with the molecular formula C₆H₁₃NO₅ and molecular weight 179.17 [1]. It is a white, crystalline solid that is highly soluble in water and is an aldohexose with an aldehyde functional group at one end of its molecule [2]. This amino sugar is a constituent of glycoprotein hormones and serves as a widely recognized experimental hepatotoxin with high hepatocyte selectivity [3]. Its hydrochloride salt form (CAS 1772-03-8) is the most commonly procured derivative for research applications, offering enhanced stability and defined solubility in aqueous solutions [4].

Why D-Galactosamine Cannot Be Substituted with D-Glucosamine or Other Amino Sugars in Liver Injury Models


Despite their structural similarity as 2-amino-2-deoxy hexoses, D-galactosamine cannot be interchanged with D-glucosamine, 2-deoxy-D-galactose, or D-galactose in experimental protocols due to fundamental differences in metabolic fate and biological outcome. Comparative in vivo studies have established that D-glucosamine and D-galactose are "without any measurable effect" in provoking hepatitis, while 2-deoxy-galactose produces only edema without hepatic injury [1]. At the molecular level, only D-galactosamine leads to the formation of UDP-hexosamines and achieves the most pronounced and prolonged trapping of uridine phosphates, a mechanism directly linked to its hepatotoxic action [2]. This mechanistic specificity means that substitution with seemingly analogous compounds will yield fundamentally different experimental outcomes and potentially invalid results in liver injury research.

Quantitative Evidence Differentiating D-Galactosamine from Closest Analogs for Scientific Selection


Superior Hepatocyte Injury Induction: D-Galactosamine vs. D-Glucosamine and 2-Deoxy-D-galactose In Vivo

In a direct comparative study using adrenalectomized rats, D-galactosamine at a single dose of 375 mg/kg (as hydrochloride) produced both hepatitis and generalized edema, whereas D-glucosamine and D-galactose produced no measurable effect whatsoever, and 2-deoxy-galactose produced only edema without any hepatitis [1]. This represents a complete qualitative difference in biological outcome rather than merely a quantitative variation in potency.

Hepatotoxicity In vivo liver injury model Acute hepatitis

Most Pronounced and Prolonged Uridine Phosphate Trapping: D-Galactosamine vs. D-Glucosamine and 2-Deoxy-D-galactose

In a quantitative mechanistic study, D-galactosamine achieved the most pronounced and most prolonged trapping of uridine phosphates among the three amino sugars tested. Within three hours of D-galactosamine administration, hepatic uridine phosphate content was lowered to less than 10% of normal levels, while the sum of uracil nucleotides increased by 0.35 μmol × g liver⁻¹ × hour⁻¹ from an initial value of 1.24 μmol/g [1]. D-glucosamine and 2-deoxy-D-galactose were both less efficient in trapping uridine phosphates in vivo, and critically, neither compound leads to the formation of UDP-hexosamines [1].

UDP-sugar metabolism Uridine phosphate depletion Hepatotoxicity mechanism

Superior in vitro Model Performance: D-Galactosamine Outperforms Actinomycin D in Macrophage-Hepatocyte Co-culture Systems

In a 2021 study establishing an in vitro LPS/D-galactosamine hepatocyte injury model, researchers directly compared D-galactosamine (5 mg/mL) with actinomycin D (ActD, 50 ng/mL) as a transcriptional inhibitor in a bone marrow-derived macrophage (BMDM) and primary hepatocyte co-culture system. LPS combined with D-galactosamine successfully induced hepatocyte injury, whereas LPS combined with ActD failed to induce hepatocyte injury due to premature macrophage death preceding hepatocyte damage [1]. The study concluded that in BMDM and primary hepatocyte co-culture systems for evaluating injury effects, D-galactosamine should be used rather than ActD as the transcriptional inhibitor [1].

In vitro hepatotoxicity Co-culture model Transcriptional inhibition

Enhanced Aqueous Solubility: D-Galactosamine Hydrochloride vs. Free Base Form

The hydrochloride salt of D-galactosamine (CAS 1772-03-8) demonstrates substantially higher aqueous solubility compared to the free base form. According to supplier technical datasheets, D-galactosamine hydrochloride achieves solubility of 50 mg/mL in water, forming a clear, colorless solution [1], whereas the free base D-galactosamine (CAS 90-76-6) is reported by at least one major vendor as having solubility of 25 mg/mL in water . This represents a 2-fold increase in achievable aqueous concentration.

Solubility Formulation Solution preparation

Market Availability: D-Galactosamine Hydrochloride Is the Predominant Procurable Form

Market analysis indicates that D-galactosamine hydrochloride (CAS 1772-03-8) is the predominant commercially available form of this compound for research use. Multiple suppliers offer D-galactosamine hydrochloride at ≥99% purity with defined pricing structures, including bulk quantities up to 25 g . In contrast, the free base D-galactosamine (CAS 90-76-6) has limited commercial availability from major research chemical suppliers, with most vendors offering only the hydrochloride salt due to its superior stability and handling characteristics [1].

Procurement Commercial availability Pricing

Physicochemical Differentiation: Melting Point Distinguishes Hydrochloride Salt from Free Base

The hydrochloride salt and free base forms of D-galactosamine can be readily distinguished by their melting point ranges, a critical parameter for identity verification during incoming quality control. D-galactosamine hydrochloride exhibits a melting point of 182-185°C with decomposition [1], whereas the free base D-galactosamine is reported with a melting point of approximately 185°C (as the amino sugar) [2]. While the values are similar, the decomposition behavior and specific optical rotation (α = 96° at 589 nm, c=1, H₂O for the hydrochloride) provide orthogonal identification markers [1].

Identity verification Quality control Characterization

Validated Research Scenarios Where D-Galactosamine (as Hydrochloride Salt) Is the Preferred Reagent


In Vivo Experimental Hepatitis Models Requiring High Hepatocyte Specificity

For studies requiring reproducible, selective hepatocyte injury that mimics human viral hepatitis both morphologically and functionally, D-galactosamine hydrochloride (CAS 1772-03-8) at doses of 375-700 mg/kg is the validated and preferred hepatotoxin [1]. Unlike D-glucosamine or D-galactose, which produce no measurable hepatotoxic effect, D-galactosamine reliably induces hepatitis with dose-dependent severity [2]. This specificity is essential for mechanistic studies of toxicant-induced apoptosis, necrosis, liver tissue repair, and the role of endotoxin/LPS in initiating liver injury [3].

LPS/D-Galactosamine Co-administration Models for Acute Liver Failure (ALF) Studies

The combination of lipopolysaccharide (LPS) with D-galactosamine is a widely established and validated model for acute liver failure (ALF) and fulminant hepatic failure. Standard protocols use D-galactosamine at 700 mg/kg combined with LPS at 100 μg/kg in mice [1], or 5 mg/mL D-galactosamine with 1 μg/mL LPS in vitro [2]. The mechanistic basis for this model relies on D-galactosamine's unique capacity to deplete UTP to less than 10% of normal levels within three hours and alter UDP-sugar patterns [3]—a property not shared by D-glucosamine or 2-deoxy-D-galactose. This model is particularly suited for studying TNF-α-mediated apoptosis, neutrophil infiltration, and therapeutic interventions in liver failure.

In Vitro Macrophage-Hepatocyte Co-culture Studies of Inflammatory Liver Injury

For in vitro studies utilizing bone marrow-derived macrophage (BMDM) and primary hepatocyte co-culture systems, D-galactosamine (5 mg/mL) is the recommended transcriptional inhibitor over actinomycin D (ActD) [1]. Evidence demonstrates that LPS combined with D-galactosamine successfully induces hepatocyte injury in co-culture, whereas LPS combined with ActD fails due to premature macrophage death that precedes hepatocyte damage [1]. This application scenario is critical for researchers studying Kupffer cell-mediated hepatotoxicity and inflammatory signaling pathways in the liver.

Uridine Phosphate Metabolism and UDP-Sugar Pathway Studies

For investigations of hepatic uridine phosphate metabolism, UDP-sugar biosynthesis, and pyrimidine nucleotide depletion mechanisms, D-galactosamine provides a uniquely potent experimental tool. Quantitative studies demonstrate that D-galactosamine achieves the most pronounced and prolonged trapping of uridine phosphates among tested amino sugars, reducing hepatic uridine phosphate content to less than 10% of normal within three hours [1]. The compound also uniquely leads to the formation of UDP-hexosamines and produces a pronounced alteration of the UDP-sugar pattern, including changes in UDP-glucose and UDP-galactose levels [1]. This makes D-galactosamine essential for studies of the Leloir pathway, UTP depletion biology, and orotate-mediated hepatoprotection mechanisms.

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